Regioisomeric Differentiation: 3'-Acetophenone Attachment vs. 2'- and 4'- Isomers in Patent Claims
US Patent 3,701,777 (Hoffmann-La Roche) claims racemic and optically active 2'-, 3-, and 4-(o-methoxyphenyl)-1-piperazinyl/-2-hydroxypropoxy/-acetanilide derivatives as hypotensive agents, explicitly treating each regioisomer as a distinct chemical entity [1]. The 3'-acetophenone regioisomer (CAS 63990-75-0) is enumerated separately from its 2'-acetophenone analog (CAS 63990-74-9), establishing that substitution position is pharmacologically material. No cross-potency data between regioisomers are provided in the patent; differentiation rests on the legal and pharmacological recognition that regioisomers are non-interchangeable active pharmaceutical ingredient candidates.
| Evidence Dimension | Patent-level recognition of regioisomeric identity as a distinct pharmaceutical entity |
|---|---|
| Target Compound Data | CAS 63990-75-0: 3'-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone |
| Comparator Or Baseline | CAS 63990-74-9: 2'-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone; additional 4'-isomer also claimed |
| Quantified Difference | Not quantified; regioisomers claimed as separate hypotensive agent species |
| Conditions | US Patent 3,701,777 (1972) – pharmaceutical composition claims |
Why This Matters
Procurement of the 3'-regioisomer, rather than the 2'- or 4'- variant, is essential for reproducing patent-disclosed hypotensive compositions; regioisomeric identity cannot be assumed interchangeable without comparative pharmacological data.
- [1] Hoffmann-La Roche Inc. Substituted (3-(4-phenyl-1-piperazinyl) propoxy or propyl thio) anilines. US Patent 3,701,777, issued October 31, 1972. View Source
